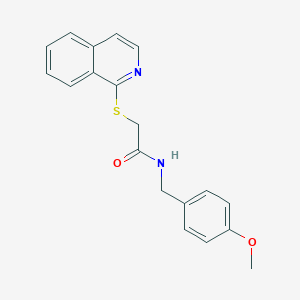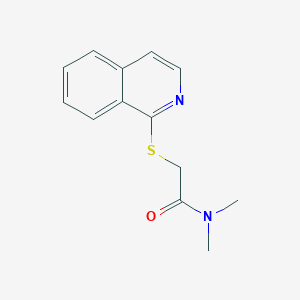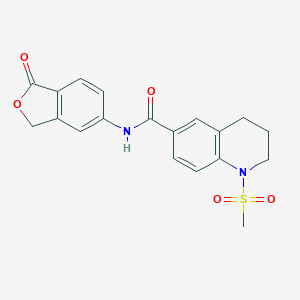
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate is a chemical compound that is commonly referred to as APMEB. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of APMEB is not fully understood. However, it is believed that its therapeutic properties are due to its ability to modulate various signaling pathways in the body. APMEB has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
APMEB has been shown to have several biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. APMEB has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, APMEB has been found to induce apoptosis in cancer cells, thereby inhibiting cancer cell growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using APMEB in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using APMEB is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Zukünftige Richtungen
There are several future directions for the study of APMEB. One area of research is the development of APMEB-based therapies for the treatment of inflammatory disorders, neurodegenerative diseases, and cancer. Another area of research is the elucidation of the mechanism of action of APMEB, which could lead to the development of more targeted therapies. Finally, the synthesis of novel APMEB derivatives could lead to the discovery of compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of APMEB involves the reaction of 2-aminophenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to produce APMEB. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
APMEB has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. APMEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C18H19NO5 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H19NO5/c1-13(20)19-16-5-3-4-6-17(16)24-18(21)14-7-9-15(10-8-14)23-12-11-22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
WASOSJVGCKIYNG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)


![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)